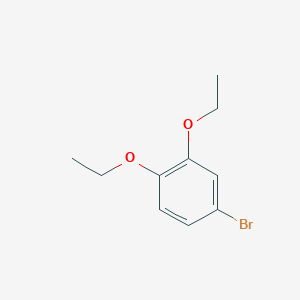

4-Bromo-1,2-diethoxybenzene

Description

Contextualizing Halogenated Aromatic Ethers within Modern Organic Synthesis

Halogenated aromatic ethers are a class of organic compounds that have become foundational to contemporary organic synthesis. The introduction of a halogen atom onto an aromatic ether framework provides a reactive handle that is instrumental in a multitude of chemical transformations. wku.edu These compounds serve as crucial intermediates in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. wku.edu

The presence of both an ether linkage and a halogen substituent on the benzene (B151609) ring creates a unique electronic environment. The alkoxy group is an activating, ortho-, para-director in electrophilic aromatic substitution reactions, while the halogen atom is a deactivating, yet also ortho-, para-directing group. This interplay of electronic effects allows for controlled and regioselective functionalization of the aromatic ring. Furthermore, the carbon-halogen bond is a key site for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, which are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds. wku.edunih.gov The development of environmentally benign methods for the halogenation of aromatic compounds continues to be an active area of research, aiming to provide greener synthetic routes to these valuable intermediates. wku.edu

Significance of Alkoxybenzene Derivatives as Synthetic Intermediates and Building Blocks

Alkoxybenzene derivatives are indispensable building blocks in organic chemistry, prized for their stability and versatile reactivity. The alkoxy group not only influences the reactivity of the aromatic ring but can also be cleaved under specific conditions to reveal a phenol (B47542), a functional group of immense importance in its own right. These derivatives are precursors to a vast range of organic molecules. For instance, 1,2-diethoxybenzene (B166437), the parent compound of the title molecule, is a known intermediate in the synthesis of fungicides. sciencemadness.org

The utility of these compounds is prominently displayed in their role as precursors in the synthesis of natural products and complex molecular architectures. For example, the closely related 4-bromo-1,2-dimethoxybenzene (4-bromoveratrole) is a key starting material in the total synthesis of the natural product (+)-Brazilin. researchgate.net It is also used to prepare substituted catechols and other biologically relevant scaffolds. google.com The ability to transform the bromo-alkoxybenzene motif into other functional groups via reactions like Grignard formation or metal-catalyzed coupling makes these compounds highly valuable platforms for molecular elaboration. researchgate.netmasterorganicchemistry.com

Overview of Current Research Trajectories Involving Substituted Phenolic Ethers

Current research involving substituted phenolic ethers, particularly halogenated ones, is heavily focused on their application in cross-coupling reactions to build complex molecular frameworks. The dimethoxy analogue of the title compound, 4-bromo-1,2-dimethoxybenzene, serves as a prime example of these research trends. It is frequently employed in Suzuki-Miyaura coupling reactions to synthesize a variety of biphenyl (B1667301) derivatives. bham.ac.ukrsc.org These reactions are critical for creating the core structures of many functional materials, such as discotic liquid crystals, which have applications in organic electronics. bham.ac.ukrsc.orgresearchgate.net

The synthesis of these building blocks is also a subject of ongoing investigation, with efforts to develop more efficient and selective bromination and etherification methods. oc-praktikum.deacs.org For example, veratrole (1,2-dimethoxybenzene) can be brominated to produce 4-bromo-1,2-dimethoxybenzene, which is then used in subsequent synthetic steps. acs.org Research has also explored its use in the synthesis of isoquinoline (B145761) alkaloids and as a redox shuttle additive in lithium batteries, showcasing the diverse applications of this structural motif. cymitquimica.com Furthermore, derivatives are used to create complex heterocyclic systems like phenazines, which are examined for potential cytotoxicity. acs.org

Research Gaps and Opportunities in the Chemistry of 4-Bromo-1,2-diethoxybenzene

A comprehensive review of the scientific literature reveals a significant research gap concerning this compound. While its chemical identity is established (CAS 53207-08-2), there is a stark lack of published research detailing its specific synthesis, reactivity, and applications. bldpharm.comhoffmanchemicals.com The vast majority of studies focus on its methyl counterpart, 4-bromo-1,2-dimethoxybenzene. This disparity presents a clear opportunity for new research endeavors.

The synthetic route to this compound can be inferred from the synthesis of its parent, 1,2-diethoxybenzene, which involves the ethylation of catechol, followed by bromination. sciencemadness.org The key opportunity lies in exploring the unique properties and reactivity that the ethyl groups might confer compared to the well-studied methyl groups. The increased lipophilicity and steric bulk of the diethoxy derivative could influence:

Reactivity in Cross-Coupling: The steric hindrance from the ethoxy groups might alter the efficiency and selectivity of metal-catalyzed reactions, potentially leading to different product distributions compared to the dimethoxy analogue. A systematic study of its performance in Suzuki, Heck, and other coupling reactions is warranted.

Materials Science Applications: Long-chain alkoxy groups are known to promote the formation of liquid crystalline phases. lookchem.com While ethoxy groups are short, they represent a step up from methoxy (B1213986) groups. This compound could serve as a valuable building block for new discotic liquid crystals, potentially with different mesophase properties than those derived from 4-bromo-1,2-dimethoxybenzene. bham.ac.ukdtic.mil

Medicinal Chemistry: The pharmacokinetic profile of drug candidates can be fine-tuned by altering alkyl groups on ether functionalities. The diethoxy substitution could offer advantages in terms of metabolic stability or cell permeability in novel therapeutic agents derived from this scaffold.

In essence, this compound represents an under-explored area of chemical space. Future research should focus on its fundamental synthesis and reactivity, followed by an exploration of its potential as a precursor in materials science and medicinal chemistry, using the extensive knowledge of its dimethoxy analogue as a roadmap.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| This compound | 53207-08-2 | C₁₀H₁₃BrO₂ | 245.11 | Yellow Oil |

| 4-Bromo-1,2-dimethoxybenzene | 2859-78-1 | C₈H₉BrO₂ | 217.06 | Colorless to Yellow Liquid |

| 1,2-Diethoxybenzene | 2050-46-6 | C₁₀H₁₄O₂ | 166.22 | Solid |

| 1,2-Dimethoxybenzene (B1683551) (Veratrole) | 91-16-7 | C₈H₁₀O₂ | 138.17 | Colorless Liquid |

Data sourced from multiple chemical supplier and database entries. bldpharm.comhoffmanchemicals.comnih.govtcichemicals.com

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1,2-diethoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO2/c1-3-12-9-6-5-8(11)7-10(9)13-4-2/h5-7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOUKULZGZUNDGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Br)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Bromo 1,2 Diethoxybenzene

Regioselective Bromination Strategies for 1,2-Diethoxybenzene (B166437) Scaffolds

The primary challenge in the synthesis of 4-Bromo-1,2-diethoxybenzene lies in achieving high regioselectivity, directing the bromine atom specifically to the para-position relative to the ethoxy groups. The two ethoxy groups on the benzene (B151609) ring are activating and ortho-, para-directing. However, the steric hindrance from these adjacent bulky groups favors substitution at the less hindered para-position.

Electrophilic Aromatic Substitution Protocols for Selective Bromination

Electrophilic aromatic substitution (EAS) is a fundamental and widely employed method for the bromination of aromatic rings. wku.edu In the case of 1,2-diethoxybenzene, the reaction is designed to favor the formation of the 4-bromo isomer.

A typical EAS mechanism involves the generation of an electrophile which then attacks the electron-rich benzene ring, forming a positively charged intermediate known as an arenium ion or sigma complex. libretexts.org This is the slow, rate-determining step. libretexts.org In the subsequent fast step, a proton is removed from the arenium ion to restore the aromaticity of the ring, yielding the brominated product. libretexts.org

To enhance the electrophilicity of bromine, which is not reactive enough on its own to overcome the aromaticity of benzene, a Lewis acid catalyst such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃) is often employed. masterorganicchemistry.com The catalyst polarizes the bromine molecule, making it a more potent electrophile. masterorganicchemistry.com

| Reagent/Catalyst | Role | Mechanism Step |

| Bromine (Br₂) | Source of electrophile | Forms a sigma-bond with the benzene ring |

| Lewis Acid (e.g., FeCl₃) | Catalyst | Activates the bromine molecule, increasing its electrophilicity |

| 1,2-Diethoxybenzene | Substrate | Nucleophile that attacks the electrophile |

| Base (e.g., from catalyst complex) | Proton acceptor | Removes a proton from the arenium ion to restore aromaticity |

Novel Reagents and Catalytic Systems for Controlled Monobromination

To achieve greater control over monobromination and improve yields, researchers have explored various reagents and catalytic systems. These modern approaches often aim to avoid the use of harsh Lewis acids and elemental bromine, which can pose environmental and safety concerns. wku.edu

One such approach involves the use of N-bromosuccinimide (NBS) as a brominating agent. NBS is a milder and more selective source of bromine compared to Br₂. Recent studies have shown that using NBS in acetonitrile (B52724) can lead to highly regioselective para-bromination of activated aromatic systems. wku.edu The polar solvent is believed to enhance the polarization of the N-Br bond in NBS, thereby increasing the reaction rate and selectivity. wku.edu

Another innovative system utilizes ammonium (B1175870) bromide (NH₄Br) in conjunction with an oxidant like Oxone®. researchgate.net This method generates bromine in situ, allowing for a more controlled reaction. It has been reported to be effective for the selective monobromination of various activated aromatic compounds. researchgate.net The use of ammonium bromide has been noted to provide higher regioselectivity compared to other bromide salts like potassium bromide (KBr). researchgate.net

| Reagent System | Key Features |

| N-Bromosuccinimide (NBS) in Acetonitrile | Milder brominating agent, high para-selectivity, enhanced reaction rate in polar solvent. wku.edu |

| Ammonium Bromide (NH₄Br) / Oxone® | In situ generation of bromine, controlled monobromination, high regioselectivity. researchgate.net |

Alternative Synthetic Routes to this compound

Transformations from Precursors with Varying Substitution Patterns

One alternative route involves the transformation of precursors that already contain a bromine atom or a group that can be converted to a bromine atom. For instance, a nucleophilic aromatic substitution (SNAr) reaction can be employed. Starting with a precursor like 4-bromo-1,2-difluorobenzene, the fluorine atoms can be displaced by methoxide (B1231860) ions to yield 4-bromo-1,2-dimethoxybenzene. nih.gov A similar principle could be applied using ethoxide ions to produce the target compound. This method is particularly useful when the required fluorinated precursors are commercially available. nih.gov

Another strategy involves starting with a differently substituted benzene derivative and introducing the desired functional groups in a stepwise manner. For example, a process starting with 5-bromo-2-chlorobenzoyl chloride and phenetole (B1680304) can yield an intermediate which is then reduced to form 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. google.com While not a direct synthesis of the target compound, this illustrates the multi-step approach of building the desired molecule from functionalized precursors.

Multi-Step Synthesis Strategies for Enhanced Yield and Purity

Multi-step syntheses, while often more complex, can provide greater control over the final product's purity and yield. researchgate.net An example of such a strategy could involve the protection of a more reactive site on the ring, followed by bromination, and then deprotection.

For instance, a related synthesis of 4-bromo-1,2-dimethylbenzene from 3,4-xylidine involves a diazotization reaction followed by a Sandmeyer-type reaction with a bromine source. google.com Although this specific example leads to a different final product, the principle of using a functional group to direct the synthesis and then removing or modifying it is a common strategy to achieve high purity in a specific isomer.

A hypothetical multi-step synthesis for this compound could involve:

Starting with a precursor that allows for the sequential introduction of the ethoxy groups and the bromine atom.

Utilizing protecting groups to block certain positions on the ring, thereby forcing bromination to occur at the desired position.

Purification of intermediates at each step to ensure the final product has high purity.

Green Chemistry Approaches in the Synthesis of Halogenated Ethers

The principles of green chemistry are increasingly being applied to the synthesis of halogenated ethers to minimize environmental impact and improve safety. alfa-chemistry.com This involves the use of less hazardous reagents, renewable starting materials, and energy-efficient reaction conditions. alfa-chemistry.comgoogle.com

In the context of synthesizing compounds like this compound, green approaches focus on several key areas:

Safer Reagents: Replacing hazardous reagents like elemental bromine and strong Lewis acids with milder alternatives such as NBS or in situ generated bromine from salts like ammonium bromide. wku.eduresearchgate.net

Catalytic Processes: Employing catalytic systems, including biocatalysis with halogenating enzymes (halogenases), can lead to highly selective reactions under mild conditions, reducing waste and energy consumption. acs.org

Solvent Selection: Moving away from chlorinated solvents towards more environmentally friendly options or even solvent-free reaction conditions. google.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.

Solvent-Free Reactions and Sustainable Catalysis

The move towards more environmentally benign chemical processes has spurred research into solvent-free reactions and the use of sustainable catalysts for the synthesis of halogenated aromatic compounds. Traditional bromination methods often rely on hazardous solvents and corrosive reagents, posing significant environmental and safety risks.

Solvent-free synthesis represents a significant advancement in green chemistry. One such approach involves the in situ generation of molecular bromine from a solid-state mixture of potassium nitrate (B79036) (KNO₃) and sodium bromide (NaBr), induced by gaseous hydrogen halides. researchgate.net This method has been effectively used for the bromination of activated aromatic compounds. researchgate.net The technique is advantageous as it often requires no heating, employs a mild oxidizing agent, and simplifies product purification, making it a promising strategy for the synthesis of compounds like this compound. researchgate.net

Another green approach focuses on catalyst-free procedures. For instance, the p-bromination of highly activated arenes, such as the closely related 1,2-dimethoxybenzene (B1683551), can be achieved with high regioselectivity and yield using N-Bromosuccinimide (NBS) in a less hazardous solvent like acetonitrile at room temperature. wku.edu While not strictly solvent-free, this method eliminates the need for corrosive and toxic metal catalysts that are common in classical electrophilic aromatic substitution reactions. wku.edu

The development of sustainable and reusable catalysts is also a key area of research. Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) has emerged as a cheap, non-toxic, and readily available catalyst for the halogenation of aromatic compounds. rsc.org It demonstrates high catalytic activity for the bromination of activated systems like 1,2-dimethoxybenzene. rsc.org The use of such readily available and environmentally safer inorganic salts represents a significant step towards sustainable chemical production. rsc.org

| Catalyst/System | Substrate Example | Reagents | Conditions | Key Feature | Reference |

| None (Solvent-Free) | Acetanilide | KNO₃, NaBr, Gaseous HCl | Solvent-free, Room Temp. | In-situ bromine generation, mild conditions | researchgate.net |

| None (Catalyst-Free) | 1,2-Dimethoxybenzene | N-Bromosuccinimide (NBS) | Acetonitrile, Room Temp. | Eliminates hazardous metal catalysts | wku.edu |

| Fe(NO₃)₃·9H₂O | 1,2-Dimethoxybenzene | KBr | Room Temperature | Cheap, non-toxic, readily available catalyst | rsc.org |

Minimization of By-product Formation and Waste Management

A critical aspect of advanced synthetic design is the minimization of by-products, which enhances atom economy and reduces the complexity and cost of purification. In the electrophilic bromination of 1,2-diethoxybenzene, the primary challenge is achieving high regioselectivity for the desired para-substituted product, this compound, over the ortho-substituted isomer (3-Bromo-1,2-diethoxybenzene) and poly-brominated species.

The choice of catalyst and reaction conditions plays a crucial role in controlling selectivity. For example, in the synthesis of the analogous compound 4-bromo-1,2-xylene, the use of a novel catalyst system comprising ferric chloride and a quaternary ammonium salt was shown to significantly increase the selectivity of bromination, boosting the desired product content to 85-93% while reducing by-products. google.com Similarly, when using Fe(NO₃)₃·9H₂O to catalyze the bromination of 1,2-dimethoxybenzene, a competing nitration reaction was observed, leading to a nitro-substituted by-product. rsc.org However, research found that by carefully adjusting the amount of the catalyst, the formation of this by-product could be suppressed from 15% to 5%, thereby increasing the yield of the desired brominated product to 94%. rsc.org

Effective waste management is another cornerstone of green synthesis. In traditional syntheses, the mother liquor left after product crystallization often contains unreacted starting materials, by-products, and the solvent. A sustainable practice involves the recovery and recycling of these components. For instance, in a procedure for the bromination of 1,2-dimethoxybenzene, the ethanol (B145695) used as a recrystallization solvent is evaporated from the mother liquor, collected, and redistilled for reuse. oc-praktikum.de The mother liquor itself is known to contain the main side product, in this case, 4-bromo-1,2-dimethoxybenzene, which can be isolated. oc-praktikum.de This approach not only reduces solvent waste but also allows for the potential recovery of valuable chemical side products.

| Method | Target Compound Example | Key Strategy | Outcome | Reference |

| Catalyst Optimization | 4-Bromo-1,2-xylene | Use of FeCl₃ and quaternary ammonium salt catalyst | Increased selectivity, reduced by-products | google.com |

| Stoichiometric Control | 4-Bromo-1,2-dimethoxybenzene | Adjusting the amount of Fe(NO₃)₃·9H₂O catalyst | Suppressed formation of nitro by-product from 15% to 5% | rsc.org |

| Solvent Recycling | 4,5-Dibromo-1,2-dimethoxybenzene | Evaporation and redistillation of ethanol from mother liquor | Reduced solvent waste, potential for by-product isolation | oc-praktikum.de |

Reactivity and Reaction Mechanisms of 4 Bromo 1,2 Diethoxybenzene

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and 4-bromo-1,2-diethoxybenzene is an excellent substrate for these transformations.

Palladium catalysts are widely employed in cross-coupling reactions due to their high efficiency and functional group tolerance. ikm.org.my

The Suzuki-Miyaura reaction couples an aryl halide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. ikm.org.mychemrxiv.org This reaction is one of the most versatile methods for the formation of biaryl compounds. The catalytic cycle generally involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the organoboron reagent and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. chemrxiv.org The reaction of this compound with an arylboronic acid would yield a 4-aryl-1,2-diethoxybenzene derivative.

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. This reaction is also catalyzed by palladium complexes and typically requires a base.

The Sonogashira reaction is a palladium-catalyzed cross-coupling of an aryl halide with a terminal alkyne, often with a copper co-catalyst. wikipedia.org This reaction provides a direct route to arylalkynes. beilstein-journals.org The generally accepted mechanism involves a palladium cycle and a copper cycle. The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst forms a copper acetylide intermediate that participates in the transmetalation step. wikipedia.org Copper-free Sonogashira protocols have also been developed. nih.govacs.org

Interactive Table: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Product Type | Key Reagents |

| Suzuki-Miyaura | Organoboron compound ikm.org.my | Biaryl | Pd catalyst, Base ikm.org.my |

| Heck | Alkene | Substituted Alkene | Pd catalyst, Base |

| Sonogashira | Terminal Alkyne wikipedia.org | Arylalkyne | Pd catalyst, Cu co-catalyst (optional), Base wikipedia.org |

While palladium is dominant in C-C coupling, copper catalysts are often preferred for the formation of C-N, C-O, and C-S bonds.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds by coupling an aryl halide with an amine. libretexts.orgalfa-chemistry.com However, copper-catalyzed N-arylation reactions, often referred to as Ullmann-type couplings, are also widely used. diva-portal.org These reactions typically require a copper catalyst, a ligand, and a base. The reaction of this compound with an amine in the presence of a suitable copper catalyst would yield the corresponding N-aryl amine.

Similarly, copper-catalyzed C-O coupling (Ullmann condensation) allows for the synthesis of diaryl ethers from an aryl halide and a phenol (B47542). organic-chemistry.org For this compound, this would involve reaction with a phenol in the presence of a copper catalyst and a base.

Copper-catalyzed C-S coupling provides a route to aryl sulfides by reacting an aryl halide with a thiol.

In recent years, there has been a growing interest in using more earth-abundant and less expensive metals like nickel and iron as catalysts for cross-coupling reactions.

Nickel-catalyzed cross-coupling reactions can often parallel the reactivity of palladium and are particularly effective for coupling with unactivated alkyl halides. The general mechanism is similar to that of palladium, involving oxidative addition, transmetalation, and reductive elimination. acs.org

Iron-catalyzed cross-coupling reactions are gaining prominence as a more sustainable alternative. acgpubs.org The catalytic cycle for iron-catalyzed reactions can be more complex and may involve the formation of low-valent iron cluster species. acgpubs.org Iron catalysts have been successfully employed in various cross-coupling reactions, including those with Grignard reagents and for Sonogashira-type couplings. beilstein-journals.orgepfl.ch

Electrophilic Reactivity of the Diethoxybenzene Aromatic Ring

Electronic Effects of Ethoxy Groups on Electrophilic Aromatic Substitution

The two ethoxy groups (-OCH₂CH₃) are powerful activating groups in electrophilic aromatic substitution. Their influence on the aromatic ring is a combination of two opposing electronic effects: a strong, electron-donating resonance effect (+R or +M effect) and a moderate, electron-withdrawing inductive effect (-I effect). lumenlearning.comlibretexts.org

The inductive effect arises from the higher electronegativity of the oxygen atom compared to the carbon atom of the benzene (B151609) ring, which pulls electron density away from the ring through the sigma (σ) bond. lumenlearning.com However, the resonance effect is far more significant. libretexts.org The oxygen atom of each ethoxy group possesses lone pairs of electrons that can be delocalized into the aromatic π-system. msu.edulibretexts.org This donation of electron density increases the nucleophilicity of the ring, making it significantly more susceptible to attack by electrophiles compared to unsubstituted benzene. libretexts.orglibretexts.org

This electron donation via resonance does not increase the electron density uniformly around the ring. Instead, it is most pronounced at the positions ortho and para to the substituent. msu.edulibretexts.org For an ethoxy group, resonance structures can be drawn that place a negative charge on the ortho and para carbons. libretexts.org This increased electron density at specific sites means that ethoxy groups not only activate the ring but also direct incoming electrophiles to these positions. libretexts.orglibretexts.org Therefore, ethoxy groups are classified as strong activating, ortho, para-directing substituents.

Regiochemical Control in Further Electrophilic Functionalization

In this compound, the regiochemical outcome (the position of the new substituent) of any further electrophilic aromatic substitution is controlled by the combined directing effects of the two activating ethoxy groups and the deactivating bromo group. When multiple substituents are present on a benzene ring, the most powerful activating group generally dictates the position of substitution. masterorganicchemistry.com

The directing influences of the substituents are as follows:

Ethoxy group at C-1: This is a strong activator and directs incoming electrophiles to its ortho position (C-6) and its para position (C-4). However, the C-4 position is already occupied by the bromine atom.

Ethoxy group at C-2: This is also a strong activator and directs to its ortho position (C-3) and its para position (C-5).

Bromo group at C-4: Halogens are an exception among deactivating groups; while they slow the reaction rate due to their strong inductive effect, they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance. libretexts.orglibretexts.org The bromo group at C-4 therefore directs incoming electrophiles to its ortho positions (C-3 and C-5).

The collective effect is a strong activation of the available positions at C-3, C-5, and C-6. The directing effects of the powerful ethoxy groups and the bromo group are cooperative, reinforcing substitution at positions C-3 and C-5. The C-1 ethoxy group also directs towards C-6. Consequently, an incoming electrophile will preferentially attack one of these three positions.

| Substituent | Position | Electronic Effect | Directing Influence | Favored Positions for Substitution |

|---|---|---|---|---|

| 1-Ethoxy | C1 | Strongly Activating (+R > -I) | Ortho, Para | C6 (ortho), C4 (para, blocked) |

| 2-Ethoxy | C2 | Strongly Activating (+R > -I) | Ortho, Para | C3 (ortho), C5 (para) |

| 4-Bromo | C4 | Weakly Deactivating (-I > +R) | Ortho, Para | C3 (ortho), C5 (ortho) |

The final product distribution among the possible isomers (substitution at C-3, C-5, or C-6) would be influenced by steric factors and the specific nature of the electrophile and reaction conditions. masterorganicchemistry.com For instance, research on the nitration of the parent compound, 1,2-diethoxybenzene (B166437), shows a very high yield (99%) of the 4-nitro derivative, demonstrating the powerful directing effect of the cooperative ethoxy groups toward the less sterically hindered para position. ccspublishing.org.cn In the case of this compound, since the position para to the C-1 ethoxy group is blocked, substitution is guided to the remaining activated sites.

Derivatization and Further Functionalization of 4 Bromo 1,2 Diethoxybenzene

Synthesis of Complex Organic Intermediates

4-Bromo-1,2-diethoxybenzene is instrumental in creating sophisticated organic intermediates. The bromine atom can be converted into an organometallic species, such as an aryllithium or Grignard reagent, which can then react with various electrophiles. For instance, the related compound 4-bromo-1,2-dimethoxybenzene undergoes a halogen-metal exchange with n-butyllithium to form a reactive aryllithium intermediate. researchgate.netacgpubs.org This intermediate is stable at low temperatures in specific solvents like diethyl ether/hexane, allowing it to be trapped by electrophiles. researchgate.netacgpubs.org This strategy is crucial for building more complex molecular frameworks.

Furthermore, the bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions. wku.edu These reactions enable the formation of carbon-carbon bonds, linking the diethoxybenzene unit to other organic fragments to produce elaborate intermediates for pharmaceuticals and materials science. wku.educhemimpex.com For example, the dimethoxy analogue, 1-bromo-2,4-dimethoxybenzene (B92324), has been used in the synthesis of 2,3-disubstituted benzo[b]furans via a Sonogashira coupling followed by electrophilic cyclization. nih.govchemicalbook.com

Ring-Opening and Cyclization Reactions Utilizing the Diethoxybenzene Moiety

The diethoxybenzene core of this compound can participate in cyclization reactions to form various heterocyclic and carbocyclic systems. A notable application is the Parham cyclization, where an aryllithium species undergoes an intramolecular reaction. In studies involving the analogous 1-bromo-2-(2-bromoethyl)-4,5-dimethoxybenzene, the aryllithium intermediate formed via halogen-metal exchange undergoes spontaneous intramolecular cyclization in a THF/hexane solvent mixture to yield 4,5-dimethoxybenzocyclobutene. researchgate.netacgpubs.org This demonstrates the potential for forming new carbocyclic rings attached to the diethoxybenzene system.

Electrophilic cyclization is another powerful strategy. For instance, o-(1-alkynyl)anisole derivatives, which can be prepared from precursors like this compound through Sonogashira coupling, can be cyclized in the presence of an electrophile to form benzo[b]furan rings. nih.gov The reaction proceeds by attack of an electrophile on the alkyne, followed by intramolecular cyclization involving one of the oxygen atoms of the diethoxy group. This method provides access to a wide range of substituted benzofurans, which are important structural motifs in many biologically active compounds. mdpi.comorganic-chemistry.orgthieme-connect.com

Transformations to Structurally Diverse End-Products

The versatility of this compound allows for its transformation into a wide array of final products with diverse functionalities and applications.

Preparation of Aldehyde and Carboxylic Acid Derivatives

The conversion of this compound into aldehyde and carboxylic acid derivatives is a key synthetic transformation. One common method to introduce a carboxylic acid group is through the formation of a Grignard or aryllithium reagent, followed by quenching with carbon dioxide. This process effectively replaces the bromine atom with a -COOH group.

To synthesize an aldehyde, a formylation reaction is required. This can be achieved by reacting the corresponding organometallic intermediate with a formylating agent like N,N-dimethylformamide (DMF). Alternatively, the aldehyde group can be obtained through the oxidation of a primary alcohol, which itself can be introduced by reacting the Grignard reagent with formaldehyde. The related compound, 4-bromo-2,5-dimethoxybenzaldehyde, can be synthesized from 1-bromo-2,5-dimethoxybenzene (B144562) through various formylation methods. sciencemadness.orgevitachem.com These aldehyde and carboxylic acid derivatives are valuable intermediates themselves, often used in condensation reactions to build even more complex molecules. evitachem.comlibretexts.orgtransformationtutoring.com

A study on dimethoxybromophenol derivatives showed that carboxylic acids could be obtained via the hydrolysis of corresponding esters, which were synthesized from precursors related to this compound. nih.gov

Table 1: Synthesis of Aldehyde and Carboxylic Acid Derivatives

| Starting Material Analogue | Reaction | Reagents | Product Type | Ref |

|---|---|---|---|---|

| 1-Bromo-2,5-dimethoxybenzene | Formylation | Various (e.g., Grignard + DMF) | Aldehyde | sciencemadness.orgevitachem.com |

| Aryl Bromide | Carboxylation | 1. Mg or n-BuLi 2. CO₂ | Carboxylic Acid | libretexts.org |

| Ester Derivatives | Hydrolysis | Base or Acid | Carboxylic Acid | nih.gov |

Synthesis of Heterocyclic Systems (e.g., Benzo[b]furan Derivatives)

This compound is a valuable precursor for the synthesis of heterocyclic compounds, particularly benzo[b]furans. A prominent method involves a palladium-catalyzed Sonogashira coupling of the aryl bromide with a terminal alkyne, followed by an electrophilic cyclization of the resulting arylalkyne. nih.govbeilstein-journals.org This two-step process allows for the construction of the furan (B31954) ring fused to the diethoxybenzene core. The choice of alkyne and cyclization conditions can be varied to produce a library of 2,3-disubstituted benzo[b]furans. nih.gov

Another approach is the palladium-catalyzed C-H bond functionalization of phenols with bromoalkynes, which generates (Z)-2-bromovinyl phenyl ethers that can undergo intramolecular cyclization to yield 2-substituted benzo[b]furans. organic-chemistry.org While this method starts from a phenol (B47542), it highlights the general strategies used to construct the benzofuran (B130515) skeleton that are applicable to derivatives of this compound.

Table 2: Selected Methods for Benzo[b]furan Synthesis

| Precursor Type | Key Reactions | Catalysts/Reagents | Product | Ref |

|---|---|---|---|---|

| o-Iodoanisole Analogue & Terminal Alkyne | Sonogashira Coupling, Electrophilic Cyclization | PdCl₂(PPh₃)₂, CuI, Et₃N; I₂ | 2,3-Disubstituted Benzo[b]furan | nih.gov |

| Phenol & Bromoalkyne | Addition, Intramolecular C-H Functionalization | Palladium Catalyst | 2-Substituted Benzo[b]furan | organic-chemistry.org |

| 2-Halophenol & Alkyne | Sonogashira Coupling, Cyclization | Palladium Catalyst | 2-Arylbenzo[b]furan | thieme-connect.com |

Incorporation into Dendrimeric and Polymeric Structures

The bifunctional nature of this compound and its derivatives makes them suitable building blocks (monomers) for the synthesis of dendrimers and polymers. chemimpex.com The bromine atom serves as a key reactive site for polymerization reactions, often through palladium-catalyzed cross-coupling chemistry.

For example, the related compound 1-bromo-2,4-dimethoxybenzene has been explicitly used in the synthesis of a silicon-cored dendrimer, Si[CH₂CH₂Si(Me)₂-2,4-(MeO)₂-C₆H₃]₄. chemicalbook.com This demonstrates how the bromo-dimethoxybenzene unit can be attached to a central core to build up dendritic structures. Similarly, other multi-substituted derivatives with multiple reactive sites, such as bromomethyl groups, can be used for sequential substitutions in dendrimer or polymer synthesis. The resulting polymers and dendrimers, incorporating the diethoxybenzene moiety, may possess interesting electronic or material properties. chemimpex.coma2bchem.com

Stereochemical Considerations in Derivatives

The parent molecule, this compound, is achiral. Therefore, any stereochemistry in its derivatives must be introduced in subsequent reaction steps. Chirality can be incorporated through several methods, such as the use of chiral catalysts, chiral auxiliaries, or reactions with chiral reagents.

For example, if a derivative of this compound, such as a ketone, were to be reduced to a secondary alcohol using a chiral reducing agent (e.g., a CBS catalyst system), a specific enantiomer of the alcohol could be preferentially formed. Similarly, in the synthesis of derivatives containing cyclopropane (B1198618) rings, the reaction of an alkene precursor with ethyl diazoacetate can lead to the formation of cis- and trans-diastereomers. nih.gov The subsequent separation of these diastereomers or the use of stereoselective cyclopropanation methods would be crucial.

When synthesizing complex molecules like pharmaceuticals, controlling the stereochemistry is often critical for biological activity. Although specific studies on the stereoselective derivatization of this compound are not prevalent in the provided search results, the general principles of asymmetric synthesis would apply. This includes the enantiomeric separation of carboxylic acid derivatives using chiral derivatization reagents to form diastereomers that can be separated by chromatography.

Computational Chemistry and Theoretical Studies of 4 Bromo 1,2 Diethoxybenzene

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic configuration and reactivity of molecules. researchgate.net By employing methods like B3LYP with various basis sets (e.g., 6-311+G(2d,p) or def2-SVP), researchers can obtain a detailed picture of the molecule's electronic properties. researchgate.netrsc.orgresearchgate.net DFT calculations for 4-Bromo-1,2-diethoxybenzene and its analogues focus on optimizing the molecular geometry and analyzing its electronic landscape. rsc.org

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and kinetic stability. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. mdpi.comossila.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular reactivity; a smaller gap generally corresponds to higher chemical reactivity and lower kinetic stability, as less energy is required for electronic excitation. ossila.comresearchgate.net

For aromatic compounds like this compound, the HOMO is typically a π-orbital distributed across the benzene (B151609) ring and the electron-donating ethoxy groups. The LUMO is often a π* anti-bonding orbital. The presence of the electron-donating ethoxy groups raises the energy of the HOMO, while the electron-withdrawing bromine atom can influence both the HOMO and LUMO levels. DFT calculations on similar molecules like (E)-4-bromo-N'-(2,4-dimethoxybenzylidene)benzohydrazide have predicted HOMO and LUMO energies of -5.8981 eV and -1.7469 eV, respectively, resulting in an energy gap of 4.1511 eV. researchgate.net

Table 1: Representative Frontier Orbital Energies for Related Bromo-dimethoxybenzene Compounds This table presents typical values calculated for structurally similar compounds to illustrate the expected range for this compound.

| Compound Analogue | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|

| (E)-4-bromo-N'-(2,4-dimethoxybenzylidene)benzohydrazide | -5.8981 | -1.7469 | 4.1511 | researchgate.net |

| Mimosifoliol | -5.74 | -0.45 | 5.29 | mdpi.com |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive behavior of a molecule by visualizing the electrostatic potential on the electron density surface. researchgate.netmdpi.com The MEP map uses a color spectrum to indicate different potential values: red signifies regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. mdpi.comuni-saarland.de Green and yellow areas represent neutral or intermediate potential.

For this compound, an MEP map would likely show negative potential (red) concentrated around the oxygen atoms of the ethoxy groups due to their high electronegativity and lone pairs of electrons, making them sites for hydrogen bonding and electrophilic interactions. researchgate.net The aromatic ring would exhibit varying potential, influenced by the substituents. The area around the bromine atom might also show specific potential features relevant to its reactivity in halogen bonding or other interactions. researchgate.net

From the HOMO and LUMO energy values, several quantum chemical descriptors can be calculated to quantify the reactivity and stability of a molecule. researchgate.net These global reactivity descriptors provide a deeper understanding of the molecule's chemical behavior. mdpi.com

Key descriptors include:

Ionization Potential (I): Approximated as -E(HOMO).

Electron Affinity (A): Approximated as -E(LUMO).

Electronegativity (χ): A measure of the molecule's ability to attract electrons, calculated as (I + A) / 2.

Chemical Hardness (η): Represents the resistance to change in electron distribution, calculated as (I - A) / 2. A larger value indicates greater stability. mdpi.com

Chemical Softness (S): The reciprocal of hardness (1 / 2η), indicating how easily the molecule can undergo chemical changes.

Electrophilicity Index (ω): Measures the energy stabilization when the system acquires additional electronic charge, calculated as μ² / 2η, where μ is the chemical potential (-χ). mdpi.com

Table 2: Calculated Global Reactivity Descriptors for a Related Compound (Mimosifoliol) This data illustrates the type of information derived from quantum chemical calculations.

| Descriptor | Value (eV) | Significance |

|---|---|---|

| Electronegativity (χ) | 3.1857 | Tendency to attract electrons |

| Chemical Hardness (η) | 5.1132 | High kinetic stability |

| Chemical Softness (S) | 0.0978 | Reactivity measure |

| Electrophilicity (ω) | 0.9924 | Propensity to act as an electrophile |

Source: mdpi.com

These descriptors collectively suggest that molecules with a large HOMO-LUMO gap are generally harder and less reactive, while those with smaller gaps are softer and more reactive. mdpi.com

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. scielo.br For a flexible molecule like this compound, MD simulations are invaluable for performing conformational analysis. These simulations can reveal the preferred orientations of the two ethoxy groups relative to the benzene ring and to each other.

By simulating the molecule's behavior in a solvent or a biological environment, MD can provide insights into:

The rotational barriers of the C(aryl)-O bonds and the O-C(ethyl) bonds.

The most stable, low-energy conformations of the molecule.

The dynamic interactions between the molecule and its surroundings, such as solvent molecules or a protein binding site. mdpi.com

The stability of potential complexes, which can be assessed by analyzing metrics like the Root Mean Square Deviation (RMSD) over the simulation time.

Such analyses are crucial for understanding how the molecule's shape and flexibility influence its interactions and reactivity.

Theoretical Modeling of Reaction Mechanisms and Transition States

Computational chemistry, particularly DFT, is extensively used to model reaction mechanisms at the molecular level. rsc.org For this compound, this involves mapping the potential energy surface for a given reaction to identify reactants, products, intermediates, and, most importantly, transition states.

By calculating the energies of these species, researchers can determine key thermodynamic and kinetic parameters:

Activation Energy (Ea): The energy barrier that must be overcome for a reaction to occur, derived from the energy difference between the reactants and the transition state.

Reaction Enthalpy (ΔH): The net energy change of the reaction.

Thermodynamic Feasibility (ΔG): The change in Gibbs Free Energy, which can be computed for potential degradation pathways like deprotonation, dehalogenation, or demethylation (in analogous systems). acs.org

This modeling can be applied to various reactions involving this compound, such as electrophilic aromatic substitution, nucleophilic aromatic substitution, or metal-catalyzed cross-coupling reactions, providing a detailed understanding of regioselectivity and reaction rates. rsc.org

Structure-Reactivity Relationship Studies

The combination of DFT calculations, MEP analysis, and reaction modeling allows for comprehensive structure-reactivity relationship studies. For this compound, the interplay between the three substituents on the benzene ring dictates its chemical behavior.

Electronic Effects: The two ethoxy groups are strong activating, ortho-, para-directing groups due to their electron-donating resonance effect (+R). The bromine atom is a deactivating but ortho-, para-directing group due to its electron-withdrawing inductive effect (-I) and electron-donating resonance effect (+R).

Steric Effects: The bulky bromine atom and the flexible ethoxy groups can sterically hinder attack at certain positions on the aromatic ring.

Theoretical studies can precisely quantify these competing effects. For example, in electrophilic aromatic substitution, calculations can predict that the most likely positions for substitution are those activated by the ethoxy groups and least hindered sterically. Computational studies on related dimethoxybenzene derivatives have been used to predict their relative stability and reactivity, providing a framework for understanding this compound. acs.org

Spectroscopic Characterization Methodologies in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules. It provides detailed information about the carbon-hydrogen framework.

The ¹H and ¹³C NMR spectra of 4-Bromo-1,2-diethoxybenzene provide definitive information about its molecular structure. The ¹H NMR spectrum reveals the electronic environment and connectivity of protons, while the ¹³C NMR spectrum identifies the number of unique carbon atoms.

In the ¹H NMR spectrum, the aromatic region is expected to show three distinct signals corresponding to the protons on the benzene (B151609) ring. The ethoxy groups should produce a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (OCH₂) protons, resulting from coupling with each other.

The ¹³C NMR spectrum is anticipated to display eight unique carbon signals: six for the aromatic carbons and two for the ethoxy carbons. The carbon atoms directly bonded to the bromine and oxygen atoms will have their chemical shifts significantly influenced by these electronegative atoms.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound Predicted data based on structure and analysis of similar compounds.

¹H NMR (Proton)| Predicted Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.10 | d | 1H | Aromatic H |

| ~7.05 | dd | 1H | Aromatic H |

| ~6.80 | d | 1H | Aromatic H |

| ~4.05 | q | 4H | O-CH₂ |

¹³C NMR (Carbon)

| Predicted Chemical Shift (δ ppm) | Assignment |

|---|---|

| ~149.0 | C-O |

| ~148.5 | C-O |

| ~124.0 | C-H |

| ~117.5 | C-H |

| ~115.0 | C-Br |

| ~114.0 | C-H |

| ~64.5 | O-CH₂ |

To unambiguously assign all proton and carbon signals and to confirm the substitution pattern, a suite of two-dimensional (2D) NMR experiments is utilized.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling correlations. For this compound, it would show correlations between the adjacent protons on the aromatic ring and between the methylene and methyl protons within each ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbon atoms. It would definitively link each aromatic proton signal to its corresponding aromatic carbon signal and the ethoxy CH₂ and CH₃ proton signals to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (typically 2-3 bond) correlations between protons and carbons. It is crucial for establishing connectivity across the molecule. Key correlations would include those from the ethoxy methylene protons to the aromatic carbons they are attached to, confirming the C-O linkages.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. For this molecule, NOESY can confirm the substitution pattern by showing correlations between the protons of the ethoxy groups and the adjacent protons on the aromatic ring.

Proton (¹H) and Carbon (¹³C) NMR for Structural Elucidation

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental formula. The molecular formula for this compound is C₁₀H₁₃BrO₂. hoffmanchemicals.combldpharm.com HRMS analysis, often using techniques like electrospray ionization (ESI), would be employed to verify the exact mass. rsc.org The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two major molecular ion peaks separated by two mass units.

Table 2: Calculated Exact Mass for this compound

| Molecular Formula | Isotope | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| C₁₀H₁₃⁷⁹BrO₂ | [M]⁺ | 244.0097 |

Hyphenated techniques, which couple a separation method with mass spectrometry, are essential for analyzing complex mixtures and profiling impurities.

GC-MS (Gas Chromatography-Mass Spectrometry): In GC-MS analysis, the sample is vaporized and separated based on boiling point and polarity before entering the mass spectrometer. This technique is ideal for confirming the identity of the main component via its retention time and mass spectrum. It is also highly effective for identifying and quantifying volatile impurities, such as residual starting materials or by-products from the synthesis. nih.govrsc.org

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): LC-MS/MS provides an orthogonal separation method for compounds that may not be suitable for GC (e.g., less volatile or thermally unstable impurities). The use of tandem mass spectrometry (MS/MS) allows for the fragmentation of selected ions, providing additional structural information that is invaluable for the confident identification of trace-level impurities. Commercial suppliers indicate that LC-MS is a relevant analytical technique for this compound. bldpharm.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Chromatographic Analysis for Purity and Reaction Monitoring

Chromatographic techniques are the cornerstone of purity assessment and are used to monitor the progress of chemical reactions.

Gas Chromatography (GC), often equipped with a Flame Ionization Detector (FID), is a standard method for determining the purity of volatile organic compounds. rsc.org The area of the peak corresponding to this compound relative to the total area of all peaks provides a quantitative measure of its purity. This method is routinely used in quality control, with purity levels often specified to be greater than 97%. tcichemicals.com

High-Performance Liquid Chromatography (HPLC) is another powerful tool for purity analysis and reaction monitoring. nih.gov A typical setup for a compound like this compound would involve a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. By taking small aliquots from a reaction mixture over time, HPLC can be used to track the consumption of starting materials and the formation of the product, allowing for reaction optimization.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a technique that has been employed in research contexts involving this compound, primarily for the analysis of polymers synthesized using this compound as a starting material or intermediate. googleapis.com For instance, a Hewlett Packard series 1100 HPLC instrument has been used to determine the molecular weights of such polymers. googleapis.com

In broader applications involving related structures, HPLC is a recognized method for separating individual enantiomers from a mixture. google.com The purification of this compound has also been accomplished using silica (B1680970) gel column chromatography, a fundamental separation technique, to yield the purified substance as a yellow oil. google.com However, specific parameters for the analysis of this compound by GC or HPLC, such as retention times, column specifications, or mobile phase compositions, are not detailed in the available research.

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Separation

There is currently no specific information available in the surveyed literature regarding the application of Ultra-Performance Liquid Chromatography (UPLC) for the separation or analysis of this compound.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, serves as a fundamental tool for the identification of functional groups within a molecule. For classes of compounds related to this compound, IR spectroscopy is noted as a method for determining the presence of different polymorphs (distinct crystalline forms). google.com Despite its utility, specific IR or Raman spectral data for this compound, such as tables of vibrational frequencies and corresponding functional group assignments, are not provided in the reviewed literature.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique is mentioned as a tool for identifying polymorphs in related compound classes. google.com However, the search of scientific and patent literature did not yield any reports on the single-crystal X-ray diffraction analysis of this compound. Consequently, detailed crystallographic data, including unit cell parameters, space group, and atomic coordinates, are not available for this compound.

Applications of 4 Bromo 1,2 Diethoxybenzene in Advanced Materials and Specialized Organic Syntheses

Utility as a Versatile Building Block in Complex Multi-Step Syntheses

4-Bromo-1,2-diethoxybenzene serves as a key starting material or intermediate in the synthesis of more complex molecules. bldpharm.comhoffmanchemicals.comhoffmanchemicals.com Its utility stems from two primary features: the electron-rich di-alkoxy substituted benzene (B151609) ring and the reactive carbon-bromine bond. The parent compound, 1,2-dimethoxybenzene (B1683551) (veratrole), is known to be electron-rich and readily undergoes electrophilic substitution. wikipedia.org Similarly, 1,2-diethoxybenzene (B166437) can be brominated to produce this compound, installing the crucial bromo-substituent.

The bromine atom acts as a versatile functional handle for a wide array of subsequent transformations. It is particularly valuable for carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura harvard.edulibretexts.org, Stille, and Sonogashira cross-coupling reactions. These palladium-catalyzed reactions are fundamental in modern organic synthesis for constructing complex molecular architectures, including biaryls and conjugated systems. harvard.edulibretexts.org

Furthermore, the bromo-group can be converted into an organometallic species, for instance, by reaction with magnesium to form a Grignard reagent or with an organolithium reagent via lithium-halogen exchange. google.com These organometallic intermediates are powerful nucleophiles used to create new carbon-carbon bonds with a variety of electrophiles. This reactivity makes this compound a valuable building block for producing substituted aromatic compounds with precisely controlled substitution patterns for use in pharmaceuticals, agrochemicals, and materials science. google.comacs.org

Role in the Design and Synthesis of Functional Organic Materials

The structural motif of this compound is integral to the development of functional organic materials designed for electronic and electrochemical applications. bldpharm.comhoffmanchemicals.com

Precursor for Redox Shuttle Additives in Electrochemical Systems

In the field of lithium-ion batteries (LIBs), overcharge protection is a critical safety feature. One promising approach involves using "redox shuttle" additives in the electrolyte. sciengine.comosti.gov These molecules are designed to be electrochemically oxidized and reduced in a reversible cycle at a specific potential, just above the normal operating voltage of the battery's cathode. mdpi.com This process creates an internal shunt that dissipates excess current during overcharging, preventing dangerous increases in cell voltage and temperature. sciengine.comosti.gov

Dialkoxybenzene derivatives have been extensively investigated as potential redox shuttles. mdpi.comgoogle.com The closely related compound, 4-bromo-1,2-dimethoxybenzene, has been identified as a candidate for this application. sciengine.comthermofisher.com The two ortho-alkoxy groups help to stabilize the resulting radical cation formed upon oxidation. sciengine.com Introducing an electron-withdrawing halogen atom, such as bromine, is a key strategy to increase the molecule's oxidation potential, making it suitable for use with higher-voltage cathodes (e.g., >4 V). sciengine.commdpi.com While 4-bromo-1,2-dimethoxybenzene has shown promise, it can be limited by electro-polymerization after several cycles. sciengine.com

This compound, as a direct analogue, is a strong candidate for similar applications. The replacement of methoxy (B1213986) groups with ethoxy groups can subtly modify properties like solubility in nonaqueous electrolytes and electrochemical stability, potentially offering improved performance. Research on various substituted dimethoxybenzenes provides insight into the expected redox behavior.

| Redox Shuttle Candidate (Dimethoxy Analogues) | Redox Potential (V vs. Li/Li⁺) | Reference |

| 1,4-di-tert-butyl-2,5-dimethoxybenzene | ~3.9 V | google.com |

| 4-tert-butyl-1,2-dimethoxybenzene | 4.18 V | hoffmanchemicals.com |

| 4-bromo-1,2-dimethoxybenzene | >4.2 V | sciengine.comosti.gov |

| 2,5-difluoro-1,4-dimethoxybenzene | 4.4 V | hoffmanchemicals.com |

Components in Conjugated Polymers and Optoelectronic Materials

Conjugated polymers are a class of materials with alternating single and double bonds that exhibit unique electronic and optical properties, making them suitable for devices like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). diva-portal.org The synthesis of these polymers often relies on the polymerization of monomeric building blocks using cross-coupling reactions. umich.edu

Halogenated dialkoxybenzenes, such as this compound, are ideal monomers for this purpose. The bromo-substituent provides the reactive site for polymerization via methods like Suzuki or Stille coupling, while the two ethoxy groups serve two important functions: they enhance the solubility of the resulting polymer in organic solvents, which is crucial for solution-based processing, and they act as electron-donating groups that can tune the electronic energy levels (e.g., HOMO/LUMO) of the polymer. This tuning is essential for optimizing charge injection/transport and the optical properties of the final device.

For example, a closely related monomer, 1,4-dibromo-2-ethoxy-5-methoxybenzene, has been used in Suzuki coupling reactions with thiophene-based boronic esters to synthesize components for conjugated polymer films. This demonstrates the viability of the bromo-dialkoxybenzene framework in creating π-extended systems for electronic applications. The use of such building blocks allows for the rational design of polymers with tailored properties for high-performance organic electronics. researchgate.net

Intermediacy in the Synthesis of Ligands for Organometallic Catalysis

Bidentate phosphine (B1218219) ligands are cornerstones of homogeneous catalysis, forming stable and reactive complexes with transition metals like palladium, rhodium, and ruthenium. The ligand's structure, particularly its bite angle and electronic properties, dictates the catalytic activity and selectivity of the metal center. nih.gov 1,2-Bis(diphenylphosphino)benzene (dppbz) is a well-known rigid bidentate ligand used in numerous catalytic reactions, including cross-coupling and hydrogenation.

Substituted dppbz derivatives are of great interest as they allow for fine-tuning of the catalyst's properties. This compound is a potential precursor for synthesizing a substituted dppbz ligand bearing two ethoxy groups. A plausible synthetic route involves a two-step process:

Conversion of this compound into 1,2-diethoxy-4,5-dibromobenzene.

Subsequent reaction with a phosphinating agent, such as diphenylphosphine (B32561) or its lithium salt, to install the two diphenylphosphino groups at the 4 and 5 positions.

The resulting ligand, 1,2-diethoxy-4,5-bis(diphenylphosphino)benzene, would feature electron-donating ethoxy groups on the backbone. These groups would increase the electron density on the phosphorus atoms, thereby altering the electronic properties of the metal center to which it coordinates. This modification can influence the rates of oxidative addition and reductive elimination in a catalytic cycle, potentially leading to improved catalyst performance. The synthesis of various substituted bis(diphenylphosphino)amine and bis(diphenylphosphino)benzene ligands highlights the modularity of this approach in creating tailored catalysts. nih.govresearchgate.net

Contribution to the Development of Molecular Devices and Machines

The field of molecular electronics aims to use single molecules or small ensembles of molecules as active components in electronic circuits. This requires the design and synthesis of "molecular wires," switches, and other components with specific electronic functions. Bromo-aromatic compounds are essential building blocks in this field, serving as anchor points for constructing larger, functional molecular systems.

Drawing parallels from related compounds, this compound can serve as a key intermediate for such devices. For instance, a patent for a programmable molecular device describes the use of a dimethoxybenzene derivative, 2,5-dibromo-1,4-dimethoxybenzene, which is coupled with phenylacetylene (B144264) via a Sonogashira reaction to form a component of a molecular wire.

In a similar fashion, the bromo group on this compound allows it to be coupled with other molecular fragments, such as alkynes or other aryl groups, to construct linear conjugated oligomers. The diethoxy substituents would enhance the solubility and processability of these molecular-scale structures while also modulating their electronic properties, such as the HOMO-LUMO gap. This capability makes it a contributor to the synthetic toolbox for creating the complex, custom-designed molecules required for the bottom-up fabrication of molecular electronic devices.

Future Research Directions and Unexplored Potential

Development of Asymmetric Catalytic Reactions Utilizing 4-Bromo-1,2-diethoxybenzene

The structure of this compound is an ideal starting point for the synthesis of novel chiral ligands, which are crucial for asymmetric catalysis. The development of such catalysts is a paramount goal in organic chemistry, aiming to produce enantiomerically pure compounds, a common requirement for pharmaceuticals.

Future research could focus on transforming the this compound molecule into P-stereogenic or planar-chiral ligands. tdx.catbohrium.com The bromine atom provides a reactive handle for introducing phosphorus-containing groups through reactions like palladium-catalyzed phosphination. Subsequent modifications could lead to the creation of bidentate or monodentate phosphine (B1218219) ligands. The inherent chirality could be introduced via an asymmetric reaction or by resolution of a racemic mixture. The two ortho-diethoxy groups can enforce a specific conformation upon the ligand backbone, which is a critical factor in achieving high enantioselectivity in catalytic reactions. tdx.cat

A particularly promising area is the development of ligands for atroposelective reactions, where the chirality arises from restricted rotation around a single bond. lookchem.com The diethoxybenzene core could be elaborated into a biaryl system through a Suzuki or similar cross-coupling reaction, with the steric bulk of the ethoxy groups helping to create a high barrier to rotation, thus stabilizing the axial chirality. lookchem.com Research in this direction would involve synthesizing a library of such ligands and screening them in a variety of asymmetric transformations, such as hydrogenations, allylic alkylations, or C-H functionalization reactions. acs.org

Exploration of Novel Bioactive Derivatives and Their Pre-Synthetic Design

The catechol ether structure present in this compound is a common motif in many biologically active natural products and synthetic drugs. nih.govmdpi.com This makes it a valuable scaffold for the discovery of new therapeutic agents. Future work should involve the systematic exploration of its potential in medicinal chemistry.

A key strategy would be the pre-synthetic or computational design of derivatives targeting specific biological pathways or protein targets. researchgate.net By using the this compound core as a starting point, computational models can predict the binding affinities of hypothetical derivatives to the active sites of enzymes or receptors implicated in various diseases. bakerlab.org For instance, the catechol-like structure is known to interact with certain proteases and can exhibit antioxidant properties. scienceopen.comcsic.es

Following computational screening, the most promising candidates can be synthesized. The bromine atom serves as a versatile anchor point for introducing a wide range of chemical functionalities through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid generation of a diverse library of compounds. mdpi.com These derivatives can then be screened for various biological activities, such as anticancer, anti-inflammatory, or antimicrobial properties. For example, derivatives of similar brominated dimethoxybenzenes have been explored as inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase. mdpi.com

Table 1: Illustrative Pre-Synthetic Design of Bioactive Derivatives This table is for illustrative purposes and lists hypothetical derivatives and targets based on known bioactivities of similar scaffolds.

| Derivative Structure (Modification at Bromo-position) | Potential Biological Target | Rationale |

|---|---|---|

| Aryl-substituted (via Suzuki coupling) | Kinases, Proteases | Introduction of extended aromatic systems to occupy hydrophobic pockets. |

| Heterocycle-substituted (e.g., Pyrazole) | Antibacterial targets | Heterocycles are common in antibacterial agents. smolecule.com |

| Amine-substituted (via Buchwald-Hartwig) | GPCRs, Ion Channels | Introduction of basic nitrogen for key ionic interactions. |

Integration into Flow Chemistry Systems for Scalable Production

While laboratory-scale synthesis provides access to novel compounds, the ability to produce them on a larger scale is crucial for any practical application. Flow chemistry, which involves performing reactions in continuous-flow reactors, offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. amt.ukresearchgate.net

Future research should focus on adapting key reactions involving this compound for flow chemistry systems. This is particularly relevant for potentially hazardous or highly exothermic reactions, such as nitrations or certain metal-catalyzed coupling reactions. amt.uk The smaller reaction volumes within a flow reactor minimize risks associated with unstable intermediates or runaway reactions. nih.gov

A research program could investigate a common transformation, such as a Grignard reaction or a Suzuki coupling, using this compound as the substrate. amt.ukgoogle.com The reaction parameters, including temperature, pressure, residence time, and catalyst loading, could be rapidly optimized using an automated flow system. acs.org The successful development of a robust flow process would not only facilitate the large-scale production of this compound derivatives but also serve as a model for the continuous manufacturing of other substituted diethoxybenzenes.

Table 2: Comparison of Hypothetical Batch vs. Flow Synthesis for a Suzuki Coupling This table illustrates potential advantages of a flow system for a generic Suzuki coupling reaction.

| Parameter | Traditional Batch Reactor | Continuous Flow Reactor | Potential Advantage of Flow |

|---|---|---|---|

| Reaction Time | Several hours (e.g., 8-12 h) | Minutes (e.g., 10-30 min) | Increased throughput |

| Temperature | Limited by solvent boiling point | Can exceed boiling point due to pressurization | Access to new reaction windows |

| Safety | Risk of thermal runaway with large volumes | Inherently safer due to small reactor volume | Reduced operational risk |

| Mixing | Often inefficient, can lead to side products | Highly efficient and controlled | Higher purity and yield |

| Scalability | Difficult, requires re-optimization | Linear, by running longer or in parallel | Predictable and seamless scale-up |

Advanced Mechanistic Elucidation of Less-Explored Reactivity Pathways

While many reactions of bromoarenes are well-understood, the interplay of the bromine atom with the adjacent diethoxy groups in this compound could lead to unique and less-explored reactivity pathways. Advanced mechanistic studies are needed to fully understand and exploit the chemical behavior of this compound.

One area of interest is the potential for ortho-lithiation or other directed metalation reactions, where the ethoxy groups could direct a metalating agent to the adjacent C-H bonds. Understanding the regioselectivity of such reactions is crucial for synthetic planning. Another area for investigation is the behavior of the compound under conditions that generate aryne intermediates. rsc.org The specific substitution pattern could influence the formation and subsequent trapping of the aryne, potentially leading to novel transformations. rsc.org

Modern analytical techniques, such as in-situ spectroscopy (NMR, IR), mass spectrometry for intermediate detection, and computational tools like Density Functional Theory (DFT), should be employed. scispace.comresearchgate.net These studies could reveal transient intermediates, transition state energies, and reaction kinetics, providing a deeper understanding of why certain reactions are favored over others. nih.gov Unraveling these mechanisms could unlock new synthetic methodologies that are currently overlooked.

Computational Design of Functional Materials Incorporating Diethoxybenzene Scaffolds

The diethoxybenzene unit is a promising building block for the creation of advanced functional materials, such as organic semiconductors, liquid crystals, or porous polymers. The ethoxy groups provide solubility and can influence the packing of molecules in the solid state, while the benzene (B151609) core provides a rigid, electronically active scaffold.

Computational modeling can be a powerful tool for the in silico design of such materials. doi.orgnih.gov By simulating the electronic properties, molecular packing, and other relevant characteristics of polymers or macrocycles built from this compound units, researchers can predict their potential performance before undertaking lengthy and costly synthesis. For example, DFT calculations can be used to estimate the HOMO/LUMO energy levels of oligomers, which is a key parameter for organic electronic materials. researchgate.net

Research in this area would involve the computational design of various material architectures, such as co-polymers where this compound is combined with other aromatic units. rsc.org The simulations could guide the selection of co-monomers and synthetic strategies to achieve desired properties, like a specific bandgap for an organic solar cell or a particular pore size for a metal-organic framework. The most promising designs would then be targeted for synthesis and experimental validation, creating a feedback loop between computational prediction and laboratory discovery.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-Bromo-1,2-diethoxybenzene, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via etherification of 4-bromocatechol (1,2-dihydroxy-4-bromobenzene) using ethyl bromide or ethyl iodide in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent like DMF. Optimization involves adjusting molar ratios (e.g., excess alkylating agent), temperature (80–120°C), and reaction time (12–24 hrs) to maximize yield. Purity is confirmed via GC or HPLC (>95% threshold) .

- Validation : Monitor reaction progress using TLC (Rf ~0.5 in hexane/ethyl acetate 4:1) and characterize via H NMR (ethoxy groups: δ 1.3–1.5 ppm for CH₃, δ 3.9–4.1 ppm for OCH₂) and C NMR (C-Br at ~110 ppm) .

Q. How should researchers handle and store this compound to ensure stability?

- Safety Protocol : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at 2–8°C to prevent bromine displacement or ether cleavage. Use PPE (gloves, goggles, lab coat) during handling, and work in a fume hood to avoid inhalation .

- Degradation Signs : Discoloration (yellowing) or precipitate formation indicates decomposition. Confirm stability via periodic NMR or FT-IR analysis .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in further functionalization of this compound?

- Mechanistic Insight : The bromine atom at position 4 is susceptible to nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling (e.g., Suzuki with aryl boronic acids). Regioselectivity is influenced by the electron-donating ethoxy groups, which activate the ring at meta/para positions. Use directing groups (e.g., –NO₂) or steric hindrance to control substitution sites .

- Case Study : For Suzuki coupling, employ Pd(PPh₃)₄ as a catalyst with Na₂CO₃ in DME/H₂O (3:1) at 80°C. Monitor competing side reactions (e.g., dehalogenation) via LC-MS .